Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-cyano-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-14-4-8-16(9-5-14)20-18(12-25)23(27-22(29)21(20)24(30)31-3)32-13-19(28)26-17-10-6-15(2)7-11-17/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHACOBVZTNPBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antitumor, antibacterial, and antioxidant properties.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups, including cyano, hydroxy, and sulfanyl groups, which are critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent antitumor activity . The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances the cytotoxicity of these compounds.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Dihydropyridine Derivative | Jurkat | 1.61 ± 1.92 |
| Dihydropyridine Derivative | A-431 | 1.98 ± 1.22 |
Antibacterial Activity
The antibacterial efficacy of methyl 5-cyano derivatives has been investigated against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain modifications in the molecular structure lead to enhanced antibacterial properties compared to conventional antibiotics such as ciprofloxacin and ketoconazole . The minimum inhibitory concentration (MIC) was notably lower for the synthesized compounds than for standard drugs.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| E. coli | 12 | Ciprofloxacin |
| S. aureus | 8 | Ketoconazole |
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. Several studies have employed various assays (e.g., DPPH radical scavenging assay) to evaluate the antioxidant potential of related compounds. The results indicated that these compounds could effectively neutralize free radicals, thereby exhibiting protective effects against oxidative stress.
Study on Antitumor Activity
In a study published in MDPI, researchers evaluated the anticancer potential of several dihydropyridine derivatives, including methyl 5-cyano variants. The study utilized molecular dynamics simulations to understand how these compounds interact with target proteins involved in cancer proliferation. The results indicated a strong binding affinity and significant inhibition of cancer cell growth in vitro .
Antibacterial Evaluation
A comparative study assessed the antibacterial activity of methyl 5-cyano compounds against a panel of bacterial strains. The findings suggested that structural modifications could significantly enhance antibacterial efficacy, making these compounds promising candidates for developing new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
